molecular formula C17H22N2O3 B2625830 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea CAS No. 1797246-47-9

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea

Cat. No.: B2625830
CAS No.: 1797246-47-9
M. Wt: 302.374
InChI Key: PNGFTRMXNBLNEW-UHFFFAOYSA-N
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Description

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and a phenylpropyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: The hydroxypropyl group can be introduced via a reaction between furan-3-carbaldehyde and a suitable Grignard reagent, followed by hydrolysis.

    Formation of the Phenylpropyl Intermediate: The phenylpropyl group can be synthesized through a Friedel-Crafts alkylation reaction using benzene and propyl chloride.

    Coupling Reaction: The hydroxypropyl and phenylpropyl intermediates are then coupled with isocyanate to form the urea linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and phenylpropyl groups could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate instead of a urea moiety.

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)thiourea: Similar structure but with a thiourea instead of a urea moiety.

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)amide: Similar structure but with an amide instead of a urea moiety.

Uniqueness

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea is unique due to the presence of both a furan ring and a phenylpropyl group, which can impart specific chemical and biological properties. The urea moiety also provides opportunities for hydrogen bonding and other interactions that can influence the compound’s reactivity and binding characteristics.

Properties

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(15-9-12-22-13-15)8-11-19-17(21)18-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,9,12-13,16,20H,4,7-8,10-11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGFTRMXNBLNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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